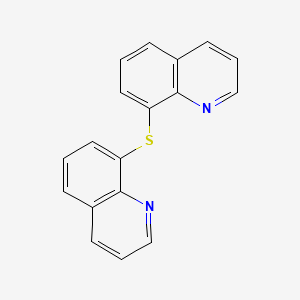

8,8'-Sulfanediyldiquinoline

Description

Structure

3D Structure

Properties

CAS No. |

139257-47-9 |

|---|---|

Molecular Formula |

C18H12N2S |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

8-quinolin-8-ylsulfanylquinoline |

InChI |

InChI=1S/C18H12N2S/c1-5-13-7-3-11-19-17(13)15(9-1)21-16-10-2-6-14-8-4-12-20-18(14)16/h1-12H |

InChI Key |

LYKCMTPGARJQCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)SC3=CC=CC4=C3N=CC=C4)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 8,8 Sulfanediyldiquinoline

Strategies for the Rational Synthesis of 8,8'-Diquinoline Scaffolds

The construction of molecules containing two quinoline (B57606) units, such as 8,8'-diquinoline scaffolds, can be achieved through various synthetic strategies. These methods often involve the coupling of pre-functionalized quinoline precursors. For instance, the synthesis of diquinolinyl sulfides has been reported, providing a direct analogy for the formation of 8,8'-sulfanediyldiquinoline. One such example is the synthesis of 3,3'-dibromo-2,2'-diquinolinyl sulfide (B99878). clockss.org This suggests that a common strategy involves the reaction of a haloquinoline with a sulfur source.

General approaches to forming bonds between two aromatic rings, which can be adapted for diquinoline synthesis, include transition-metal-catalyzed cross-coupling reactions. These methods offer a high degree of control over the regioselectivity of the coupling.

Advanced Synthetic Routes to this compound from Precursors

The most direct and rational synthetic route to this compound would likely involve the reaction of an 8-substituted quinoline precursor with a suitable sulfur-containing reagent.

A plausible and widely used method for the synthesis of diaryl sulfides is the reaction of an aryl halide with a sulfide source. thieme-connect.de In the context of this compound, this would translate to the reaction of an 8-haloquinoline, such as 8-bromoquinoline (B100496) or 8-chloroquinoline, with a reagent like sodium sulfide. thieme-connect.de This nucleophilic aromatic substitution reaction would displace the halide to form the desired sulfide bridge.

Another advanced strategy involves the use of transition metal catalysts, such as copper or nickel, to facilitate the C-S bond formation. chemrxiv.orgresearchgate.netacs.org These catalytic systems can often tolerate a wider range of functional groups and may proceed under milder conditions than traditional nucleophilic aromatic substitution. For example, a nickel-catalyzed aryl exchange reaction has been demonstrated for the synthesis of aryl sulfides. chemrxiv.orgacs.org

The synthesis of quinoline derivatives containing sulfur at the 8-position, such as 8-(prop-2-ynylsulfanyl)quinoline, has been documented. tandfonline.com While this specific compound is not the target molecule, its synthesis from 8-mercaptoquinoline (B1208045) demonstrates the feasibility of introducing sulfur at this position, which can then potentially be used in further coupling reactions.

The following table outlines potential precursor strategies for the synthesis of this compound:

| Precursor 1 | Precursor 2 | Reagents and Conditions | Product | Reference |

| 8-Haloquinoline | Sodium Sulfide | Polar aprotic solvent (e.g., DMF, NMP), heat | This compound | thieme-connect.de |

| 8-Haloquinoline | 8-Mercaptoquinoline | Base (e.g., K₂CO₃), Transition metal catalyst (e.g., CuI) | This compound | researchgate.net |

| 8-Aminoquinoline (B160924) | Diazotization followed by reaction with a sulfide source | NaNO₂, HCl, then Na₂S | This compound | General knowledge |

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, catalyst, and the nature of the reactants.

For the reaction of an 8-haloquinoline with sodium sulfide, the choice of solvent is critical. Aprotic polar solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often employed to enhance the solubility of the reactants and facilitate the nucleophilic attack. thieme-connect.de The reaction temperature would likely need to be elevated to overcome the activation energy for the substitution on the electron-rich quinoline ring.

In metal-catalyzed reactions, the choice of the metal, ligand, and base are interdependent and require careful optimization. For instance, in copper-catalyzed C-S coupling reactions, the use of a suitable ligand can significantly improve the reaction efficiency. researchgate.net The stoichiometry of the reactants also plays a vital role; for instance, the ratio of the haloarene to the sulfur source can influence the formation of byproducts.

The following table presents a hypothetical optimization study for the synthesis of this compound from 8-bromoquinoline and sodium sulfide:

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 24 | Low |

| 2 | DMF | 100 | 24 | Moderate |

| 3 | DMF | 150 | 12 | High |

| 4 | NMP | 150 | 12 | High |

| 5 | DMF | 150 | 6 | Moderate |

Isolation and Derivatization Techniques for High-Purity this compound

Following the synthesis, the isolation and purification of this compound are essential to obtain a high-purity product. Standard laboratory techniques would be employed for this purpose.

The initial workup would likely involve quenching the reaction mixture, followed by extraction with a suitable organic solvent. The crude product obtained after removal of the solvent would then be subjected to purification. Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts. The choice of the stationary phase (e.g., silica (B1680970) gel) and the eluent system would need to be optimized.

Recrystallization from an appropriate solvent or solvent mixture is another common method for purifying solid organic compounds. This technique can yield highly pure crystalline material.

Once isolated, this compound can be derivatized to further confirm its structure or to explore its chemical properties. For example, the sulfide linkage can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide. nih.govresearchgate.net Such derivatization can be useful for structure-activity relationship studies in various applications. The synthesis of sulfones from related quinoline sulfides has been reported. nih.govresearchgate.net

Mechanistic Insights into this compound Formation

The mechanism of formation of this compound depends on the synthetic route employed.

In the case of the reaction between an 8-haloquinoline and sodium sulfide, the reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. In this process, the sulfide anion (S²⁻) or hydrosulfide (B80085) anion (HS⁻) acts as the nucleophile and attacks the carbon atom bearing the halogen at the 8-position of the quinoline ring. This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex. The departure of the halide leaving group then restores the aromaticity of the quinoline ring, yielding the final product. The presence of the nitrogen atom in the quinoline ring can influence the reactivity of the C-8 position towards nucleophilic attack.

For transition-metal-catalyzed cross-coupling reactions , the mechanism is more complex and typically involves a catalytic cycle. chemrxiv.orgacs.org A plausible cycle for a nickel-catalyzed reaction could involve the following steps:

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition to the 8-haloquinoline, forming an organonickel(II) intermediate.

Ligand Exchange/Metathesis: The sulfide source (e.g., from sodium sulfide or a thiol) coordinates to the nickel center, displacing the halide.

Reductive Elimination: The final C-S bond is formed through reductive elimination from the nickel(II) complex, regenerating the Ni(0) catalyst and releasing the this compound product.

A plausible catalytic cycle for a nickel-catalyzed synthesis is depicted below:

Coordination Chemistry of 8,8 Sulfanediyldiquinoline Metal Complexes

Complex Formation Equilibria and Stoichiometry Determination

Understanding how metal complexes form in solution is fundamental to controlling their synthesis and application. This involves studying the equilibrium between the free metal ion, the free ligand, and the resulting complex, as well as determining the ratio in which they combine (stoichiometry).

Spectroscopic titrations are powerful methods for investigating metal-ligand interactions in solution. These techniques monitor changes in the spectral properties of a system as a metal ion solution is incrementally added to a solution of the ligand.

UV-Visible (UV-Vis) Spectroscopy: The formation of a metal complex often leads to significant changes in the electronic absorption spectrum of the ligand. mdpi.com By monitoring the absorbance at a specific wavelength where either the complex absorbs strongly or the free ligand's absorbance changes significantly, a titration curve can be generated. ijcce.ac.ir This curve plots the change in absorbance against the molar ratio of metal to ligand, allowing for the determination of the complex's stoichiometry. For instance, titrations of 8-hydroxyquinoline (B1678124) derivatives with metal ions show marked changes in the UV-Vis spectrum upon complexation, which are used to study the binding process. uc.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titration is a highly effective technique for probing the structural changes in a ligand upon metal binding. The chemical shifts of protons or other NMR-active nuclei near the coordination sites are sensitive to the electronic environment. Upon complexation with a metal ion, these signals can shift or broaden, providing detailed information about the binding site and the stoichiometry of the complex.

The data obtained from spectroscopic titrations can be analyzed to provide quantitative measures of binding affinity and selectivity.

The binding affinity , often expressed as a dissociation constant (KD) or its reciprocal, the association or stability constant (KA), quantifies the strength of the interaction between the metal and the ligand. nih.gov A lower KD value signifies a tighter binding interaction. Nonlinear curve fitting of titration data is a common method to accurately determine these constants. nih.govnih.gov For many metalloenzymes and coordination complexes, determining the binding affinity is a crucial step in understanding their function and stability. nih.gov

Selectivity refers to the ligand's preference for binding to one type of metal ion over another. This can be determined by comparing the binding affinities for a series of different metal ions. A ligand like 8,8'-sulfanediyldiquinoline is expected to exhibit varying affinities for different metals, influenced by factors such as ionic radius, charge, and the electronic configuration of the metal ion.

| Metal Ion | Binding Affinity (log KA) | Reference |

|---|---|---|

| Copper (Cu²⁺) | 13.5 | scirp.org |

| Nickel (Ni²⁺) | 11.5 | scirp.org |

| Zinc (Zn²⁺) | 10.8 | uc.pt |

| Cobalt (Co²⁺) | 10.6 | researchgate.net |

| Cadmium (Cd²⁺) | 9.7 | uc.pt |

This table presents typical binding affinity values for analogous quinoline (B57606) compounds to demonstrate the concept of selectivity. The actual values for this compound would require specific experimental determination.

The formation of metal complexes is highly sensitive to the surrounding chemical environment, particularly the pH and the nature of the solvent.

Influence of pH: The pH of the solution plays a critical role in complexation. researchgate.net For many ligands, a donor atom must be deprotonated to bind effectively to a metal ion. For a ligand analogous to 8-hydroxyquinoline, the hydroxyl group must lose its proton to form a coordinate bond. scirp.org Similarly, the nitrogen atoms in the quinoline rings of this compound have basic properties. At very low pH, these nitrogen atoms would be protonated, preventing them from coordinating to a metal ion. As the pH increases, the nitrogen atoms are deprotonated, making their lone pair of electrons available for donation. Therefore, the stability and even the formation of a complex can be controlled by adjusting the pH of the solution. academicjournals.org Studies on similar systems show that complexation is often most effective within a specific pH range, typically between pH 4 and 6. academicjournals.org

Influence of Solvent: The choice of solvent can significantly impact complex formation by altering the solubility of the reactants and the stability of the resulting complex. mdpi.com Solvent properties such as polarity, dielectric constant, and hydrogen-bonding capability can influence the thermodynamics of complexation. For example, polar solvents can stabilize charged species, potentially favoring the dissociation of the complex, while non-polar solvents might promote the aggregation of neutral complexes. In mixed solvent systems, such as water/ethanol mixtures, changing the solvent composition can systematically alter the properties of the medium and thus influence the complexation equilibrium. mdpi.comresearchgate.net

Quantitative Analysis of Metal Binding Affinity and Selectivity

Structural Elucidation of this compound Metal Complexes

Determining the three-dimensional structure of metal complexes is essential for understanding their chemical and physical properties. Techniques like X-ray crystallography and vibrational spectroscopy provide detailed insights into the solid-state structure and coordination modes of these compounds.

For a tridentate ligand like this compound, it can form complexes with various stoichiometries and geometries depending on the metal ion and reaction conditions. For example, with a 1:1 metal-to-ligand ratio, the complex might adopt a distorted tetrahedral or square planar geometry, with a fourth coordination site potentially occupied by a solvent molecule or a counter-ion. With a 2:1 ligand-to-metal ratio, an octahedral geometry is likely, where two tridentate ligands coordinate to the central metal ion. researchgate.net X-ray diffraction studies on complexes of the related 8-aminoquinoline (B160924) ligand have confirmed the formation of distorted octahedral geometries. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | [Zn(8-AMQ)₂(dca)₂] | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| Coordination Geometry | Distorted Octahedral | researchgate.net |

| Coordination Number | 6 | msu.edu |

| Key Bond Lengths (M-N) | ~2.1-2.2 Å | researchgate.net |

This table uses data from a zinc complex with 8-aminoquinoline (8-AMQ) and dicyanamide (B8802431) (dca) to illustrate the type of structural information obtained from X-ray crystallography.

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups within a molecule and determining how a ligand binds to a metal ion. mdpi.com The vibrational frequencies of chemical bonds are sensitive to changes in mass and electronic structure that occur upon coordination. upertis.ac.id

When this compound binds to a metal ion, several characteristic changes are expected in its FT-IR spectrum:

Shifts in Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline rings, typically found in the 1600-1400 cm⁻¹ region, are expected to shift to higher or lower frequencies upon coordination of the nitrogen atoms to the metal center. researchgate.net This shift is a direct consequence of the perturbation of the ring's electronic structure.

Appearance of New Bands: The formation of new coordinate bonds results in the appearance of new vibrational modes at lower frequencies (typically below 600 cm⁻¹). These bands correspond to the stretching vibrations of the metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) bonds. The presence and position of these bands provide direct evidence of coordination through the respective donor atoms.

By comparing the FT-IR spectrum of the free ligand with that of its metal complex, one can deduce the specific atoms involved in the coordination. scirp.org

| Vibrational Mode | Free Ligand (8-HQ) | Metal Complex [M(8-HQ)₂] | Reference |

|---|---|---|---|

| ν(O-H) phenolic | ~3180 | Absent | researchgate.net |

| ν(C=N) ring | ~1580 | Shifted (e.g., ~1570) | researchgate.net |

| ν(C-O) phenolic | ~1280 | Shifted (e.g., ~1320) | researchgate.net |

| ν(M-N) | - | ~500-600 | upertis.ac.id |

| ν(M-O) | - | ~400-500 | researchgate.net |

This table uses 8-hydroxyquinoline (8-HQ) as a model to illustrate the typical changes observed in an FT-IR spectrum upon complexation. For this compound, one would look for shifts in ν(C=N) and the appearance of ν(M-N) and ν(M-S) bands.

Electronic Absorption Spectroscopy for Ligand Field Characterization and d-d Transitions

Electronic absorption spectroscopy is a important tool for characterizing the coordination environment of metal complexes with this compound. The absorption of ultraviolet and visible light by these complexes results in electronic transitions, which can be broadly categorized into d-d transitions and charge-transfer (CT) transitions. uomustansiriyah.edu.iquomustansiriyah.edu.iq

The d-d transitions, which involve the promotion of electrons between d-orbitals of the central metal ion that have been split by the ligand field, provide direct information about the magnitude of the ligand field splitting energy (Δ) and the geometry of the complex. libretexts.orgfiveable.me These transitions are typically weak, with molar extinction coefficients (ε) generally less than 1,000 M⁻¹cm⁻¹, and their positions are sensitive to the nature of the metal ion, its oxidation state, and the surrounding ligands. libretexts.org For instance, in an octahedral complex, the d-orbitals split into two sets, the lower-energy t₂g and the higher-energy eg orbitals, and the energy difference corresponds to Δo. libretexts.org The number and energy of the d-d bands observed in the electronic spectrum can help to deduce the coordination geometry, such as octahedral or distorted octahedral. orientjchem.org

Charge-transfer transitions, on the other hand, are much more intense (ε > 1,000 M⁻¹cm⁻¹) and involve the transfer of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based. umb.edu These can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions. fiveable.me

The table below summarizes typical electronic absorption data for a hypothetical this compound metal complex.

Table 1: Electronic Absorption Data for a Representative this compound Metal Complex

| Wavelength (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|

| 650 | 50 | d-d transition |

| 450 | 800 | d-d transition |

| 310 | 15,000 | Charge Transfer (MLCT/LMCT) |

| 280 | 25,000 | Intra-ligand (π→π*) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure and dynamics of this compound metal complexes in solution. By providing detailed information about the chemical environment of NMR-active nuclei, such as ¹H and ¹³C, researchers can map out the connectivity of atoms and infer the three-dimensional structure of the complex. researchgate.netuzh.ch

¹³C NMR spectroscopy complements the information obtained from ¹H NMR by providing data on the carbon skeleton of the ligand. researchgate.net Changes in the ¹³C chemical shifts upon complexation can further confirm the coordination of the ligand to the metal center. For certain metal nuclei with a nuclear spin, such as ¹⁹⁵Pt, direct observation by NMR can provide valuable information about the metal's coordination environment and the number of coordinated ligands. huji.ac.il

Table 2: Representative ¹H NMR Data for a Diamagnetic this compound Metal Complex

| Proton | Free Ligand Chemical Shift (ppm) | Complex Chemical Shift (ppm) | Coordination-Induced Shift (Δδ, ppm) |

|---|---|---|---|

| H-2 | 8.90 | 9.15 | +0.25 |

| H-3 | 7.45 | 7.60 | +0.15 |

| H-4 | 8.10 | 8.30 | +0.20 |

| H-5 | 7.60 | 7.75 | +0.15 |

| H-6 | 7.80 | 7.90 | +0.10 |

| H-7 | 7.50 | 7.65 | +0.15 |

Mass Spectrometry (ESI-MS) for Molecular Formula Verification and Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and confirm the molecular formula of this compound metal complexes. nih.gov This soft ionization method allows for the transfer of intact complex ions from solution to the gas phase, providing a direct measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org The high accuracy of modern mass spectrometers enables the determination of the elemental composition of the complex with a high degree of confidence. acdlabs.com

In addition to molecular formula verification, tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation patterns of the complexes. nih.gov In these experiments, the molecular ion is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The analysis of these fragmentation pathways can provide valuable structural information, such as the connectivity of the ligands to the metal center and the relative strengths of the metal-ligand bonds. nih.gov For instance, the initial loss of a neutral ligand or a counter-ion is a common fragmentation pathway observed for coordination complexes.

Table 3: Representative ESI-MS Data for an this compound Metal Complex [M(L)₂]X₂

| Ion | m/z (calculated) | m/z (observed) | Interpretation |

|---|---|---|---|

| [M(L)₂X]⁺ | 750.1234 | 750.1238 | Loss of one counter-ion |

| [M(L)₂]²⁺ | 357.5617 | 357.5620 | Molecular ion with loss of both counter-ions |

| [M(L)X]⁺ | 455.0123 | 455.0125 | Fragment ion after loss of one ligand |

| [L+H]⁺ | 295.1011 | 295.1015 | Protonated free ligand |

Geometrical Architectures and Stereochemistry of Metal Chelates of this compound

Investigation of Distorted Octahedral Geometries

While ideal octahedral geometry is a common starting point for describing the coordination of six-coordinate metal complexes, in reality, many complexes of this compound exhibit distorted octahedral geometries. orientjchem.orgvaia.com These distortions can arise from a combination of factors, including the electronic configuration of the metal ion (Jahn-Teller effect), steric constraints imposed by the bulky ligand, and the specific packing forces in the solid state. libretexts.org

The bidentate nature of the two quinoline units in this compound, along with the flexibility of the sulfide (B99878) bridge, allows for a range of coordination geometries. In a typical [M(L)₃]ⁿ⁺ complex, the three bidentate ligands would ideally form a regular octahedron around the metal center. However, the bite angle of the ligand and the steric interactions between adjacent ligands can lead to deviations from the ideal 90° angles between ligand donor atoms. vaia.com For example, a common distortion in octahedral complexes is tetragonal distortion, where the bonds along one axis are either elongated or compressed compared to the bonds in the equatorial plane. libretexts.org

Table 4: Structural Parameters for a Hypothetical Distorted Octahedral [M(this compound)₃]ⁿ⁺ Complex

| Parameter | Ideal Octahedral Value | Observed Value | Deviation |

|---|---|---|---|

| M-N₁ Bond Length (Å) | Equal | 2.15 | - |

| M-N₂ Bond Length (Å) | Equal | 2.25 | - |

| N₁-M-N₂ Bite Angle (°) | 90 | 85 | -5 |

| N₁-M-N₃ Angle (°) | 90 | 95 | +5 |

| N₁-M-N₄ Angle (°) | 180 | 175 | -5 |

Analysis of Versatile Coordination Modes and Denticity

The this compound ligand exhibits versatile coordination behavior, primarily acting as a bidentate chelating ligand through the nitrogen atoms of its two quinoline rings. scirp.org The sulfur atom in the bridge is generally not involved in coordination, allowing the two quinoline moieties to bind to a single metal center, forming a stable chelate ring. The flexibility of the sulfide bridge enables the ligand to adapt to the preferred coordination geometry of various metal ions. nih.gov

While the bidentate N,N'-coordination is the most common mode, the possibility of other coordination modes and denticities cannot be entirely ruled out under specific conditions. For instance, in polynuclear complexes, the ligand could potentially bridge two metal centers. The denticity of a ligand refers to the number of donor atoms that bind to the central metal ion. nih.gov In the case of this compound, its typical denticity is two.

Chiral Recognition and Stereochemical Aspects in this compound Complexes

The coordination of three bidentate ligands, such as this compound, to an octahedral metal center can result in the formation of chiral complexes. ulisboa.pt Specifically, two enantiomers, designated as Δ (delta) and Λ (lambda), can be formed. These enantiomers are non-superimposable mirror images of each other and arise from the right-handed (Δ) or left-handed (Λ) helical arrangement of the ligands around the metal ion. youtube.com

The field of chiral recognition involves the differential interaction of a chiral molecule with the two enantiomers of another chiral compound. nih.gov Chiral complexes of this compound have the potential to be used as chiral recognizing agents. The specific three-dimensional arrangement of the quinoline rings in the Δ and Λ isomers creates a chiral environment that can lead to selective binding of one enantiomer of a chiral substrate over the other. This stereochemical control is of significant interest in areas such as asymmetric catalysis and enantioselective sensing. ulisboa.ptnih.gov The determination of the absolute configuration (R or S) of a chiral center is a fundamental aspect of stereochemistry. ulisboa.pt

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Influence of Ancillary Ligands on Coordination Geometry

In complexes of this compound, where the primary ligand itself is bulky, the choice of ancillary ligands is crucial in determining the final structure. For instance, in Group VIII metal complexes, such as those of ruthenium and osmium, the introduction of ancillary ligands like triphenylphosphine (B44618) (PPh₃) or trimethylphosphine (B1194731) (PMe₃) alongside halide or pseudohalide ions (e.g., Cl⁻, Br⁻) leads to the formation of stable six-coordinate complexes. nih.gov A common geometry observed in these cases is a trans configuration, where the ancillary ligands occupy positions opposite to each other in an octahedral arrangement. nih.gov

The electronic properties of the ancillary ligands also play a pivotal role. For example, the use of π-acceptor ligands like dinitrogen (N₂) can stabilize certain oxidation states of the metal center, leading to the formation of complexes such as [(BQA)Ru(N₂)(PPh₃)₂]⁺, where BQA represents a related bis(8-quinolinyl)amido ligand. nih.gov The coordination of different ancillary ligands allows for fine-tuning of the electronic environment around the metal, which in turn can influence the reactivity and physical properties of the complex.

Furthermore, the size and charge of ancillary ligands can affect the coordination number and geometry. Smaller, strongly coordinating anionic ligands may favor the formation of higher-coordinate complexes, while bulkier ligands might lead to lower coordination numbers or distorted geometries to minimize steric hindrance. The interplay between the primary this compound ligand and the various ancillary ligands provides a versatile platform for designing metal complexes with specific structural and electronic features.

Electronic Properties and Magnetic Behavior of this compound Metal Complexes

The electronic properties and magnetic behavior of metal complexes are intrinsically linked to the d-electron configuration of the metal ion and the geometry of the coordination sphere. In complexes of this compound, these properties are a subject of significant interest, particularly for transition metal complexes which can exhibit a range of magnetic phenomena.

Magnetic susceptibility measurements are a fundamental tool for probing the electronic structure of coordination compounds, as they provide direct insight into the number of unpaired electrons. libretexts.orgslideshare.net This information is crucial for determining the spin state of the central metal ion, which can be either high-spin or low-spin, depending on the ligand field strength. fiveable.meyoutube.com

In a typical scenario, a complex with unpaired electrons will be paramagnetic, meaning it is attracted to a magnetic field. libretexts.orglibretexts.org The strength of this attraction, quantified by the magnetic moment (μ), is directly related to the number of unpaired electrons. libretexts.org For first-row transition metal complexes, the spin-only formula is often a good approximation for calculating the expected magnetic moment.

Table 1: Spin-Only Magnetic Moments for Selected Metal Ions

| Metal Ion | d-electron Configuration | Number of Unpaired Electrons (High-Spin) | Spin-Only Magnetic Moment (μs) (B.M.) | Number of Unpaired Electrons (Low-Spin) | Spin-Only Magnetic Moment (μs) (B.M.) |

|---|---|---|---|---|---|

| Cr³⁺ | d³ | 3 | 3.87 | - | - |

| Mn³⁺ | d⁴ | 4 | 4.90 | 2 | 2.83 |

| Mn²⁺ | d⁵ | 5 | 5.92 | 1 | 1.73 |

| Fe³⁺ | d⁵ | 5 | 5.92 | 1 | 1.73 |

| Fe²⁺ | d⁶ | 4 | 4.90 | 0 | 0 |

| Co²⁺ | d⁷ | 3 | 3.87 | 1 | 1.73 |

| Ni²⁺ | d⁸ | 2 | 2.83 | - | - |

B.M. = Bohr Magnetons

For complexes of this compound with transition metals, the measured magnetic susceptibility can be used to infer the spin state. For example, an Fe(II) complex (d⁶) could be high-spin with four unpaired electrons and a magnetic moment of approximately 4.90 B.M., or low-spin (diamagnetic) with no unpaired electrons. researchgate.netsemanticscholar.org The specific outcome depends on whether the ligand field created by the this compound and any ancillary ligands is weak or strong. youtube.com Weak-field ligands lead to high-spin complexes, while strong-field ligands result in low-spin complexes. libretexts.org

Magneto-structural correlation studies aim to establish a relationship between the structural parameters of a complex and its magnetic properties. mdpi.comrsc.org This is a cornerstone of molecular magnetism, as subtle changes in bond lengths, bond angles, and intermolecular interactions can have a profound impact on the magnetic behavior.

For mononuclear complexes, the key structural parameters influencing magnetic properties are those defining the coordination geometry around the metal ion. Distortions from ideal geometries (e.g., octahedral or tetrahedral) can lift the degeneracy of the d-orbitals, affecting the orbital contribution to the magnetic moment and potentially leading to magnetic anisotropy.

In systems with bridging ligands, such as dinuclear nickel(II) complexes, the exchange coupling constant (J) has been shown to correlate with the bridging angle. nih.gov A similar principle would apply to bridged complexes involving this compound, where the geometry of the M-S-M linkage would be a critical determinant of the magnetic coupling. Theoretical studies, often employing Density Functional Theory (DFT), can complement experimental data to provide a deeper understanding of how specific structural features dictate the nature and magnitude of magnetic interactions. rsc.orgnih.gov

Theoretical and Computational Investigations of 8,8 Sulfanediyldiquinoline and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems, such as molecules and materials. researchgate.net It has become a primary tool for predicting molecular geometries, energies, and various spectroscopic properties with reasonable accuracy and computational cost. researchgate.net For molecules like 8,8'-Sulfanediyldiquinoline, DFT allows for a detailed analysis of its intrinsic characteristics and its interactions as a ligand.

The electronic structure of a molecule governs its chemical behavior. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.complos.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to electronic transitions and thus more reactive. mdpi.com

For quinoline-based compounds, DFT calculations have shown that the HOMO-LUMO gap is a crucial descriptor of their electronic and optical properties. researchgate.netresearchgate.net Studies on related 8-hydroxyquinoline (B1678124) (8-HQ) have reported a theoretically calculated HOMO-LUMO gap of approximately 4.52 eV. researchgate.netresearchgate.net The introduction of different functional groups can tune this gap. mdpi.com In this compound, the π-conjugated systems of the two quinoline (B57606) rings and the lone pairs on the sulfur and nitrogen atoms are expected to be the primary contributors to the frontier orbitals. The HOMO is likely localized on the electron-rich sulfur atom and the quinoline rings, while the LUMO is expected to be distributed over the π-system of the heterocyclic rings.

The charge distribution, often analyzed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP), reveals the electron-rich and electron-poor regions of a molecule. For this compound, the nitrogen atoms of the quinoline moieties and the bridging sulfur atom are expected to be sites of negative potential (electron-rich), making them the primary centers for electrophilic attack and coordination with metal ions. researchgate.netresearchgate.net

Table 1: Representative HOMO-LUMO Gap Data for Related Compounds from DFT Studies

| Compound/System | DFT Functional/Basis Set | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | B3LYP/6-31G* | 4.52 | researchgate.netresearchgate.net |

| General Quinoline Derivatives | Various | ~3.4 - 8.0 | reddit.com |

| GGA Functional Predictions | PW91, PBE, BLYP | ~0.73 (relative accuracy) | nih.gov |

Geometry optimization is a fundamental computational procedure used to determine the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. rsc.org For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. The molecule is expected to adopt a V-shaped conformation due to the geometry around the sulfur bridge, similar to other thioether-bridged compounds. scispace.com

As a ligand, this compound possesses three potential donor atoms: the two quinoline nitrogen atoms and the thioether sulfur atom. This makes it a potential tridentate "pincer-type" ligand. The coordination with a metal ion involves the formation of coordinate covalent bonds, which significantly alters the ligand's geometry. wikipedia.org Computational studies on the coordination chemistry of similar bis(8-quinolinyl) ligands demonstrate that they can form stable octahedral or square planar complexes with various transition metals. acs.orgnih.gov

DFT calculations can model the energetic landscape of this coordination process. By comparing the energy of the optimized metal complex with the energies of the free ligand and the metal ion, the binding energy can be calculated. This provides a measure of the stability of the complex. plos.org Furthermore, computational analysis can explore different possible coordination geometries (e.g., meridional vs. facial for an octahedral complex) to determine the most energetically favorable arrangement. rsc.org

Table 2: Typical Geometric Parameters for Quinoline and Thioether Fragments

| Parameter | Description | Typical Value (Å or °) | Reference |

|---|---|---|---|

| C-S Bond Length | In thioether bridge | ~1.77 - 1.81 | scispace.com |

| C-S-C Bond Angle | In thioether bridge | ~100 - 105 | scispace.com |

| C=N Bond Length | In quinoline ring | ~1.30 - 1.37 | frontiersin.org |

| C-C Aromatic Bond Length | In quinoline ring | ~1.36 - 1.42 | researchgate.net |

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a primary method for experimental characterization of molecular structures. DFT calculations can predict the vibrational frequencies and intensities of a molecule, providing a theoretical spectrum that can be compared with experimental data. ethz.ch This comparison helps to confirm the structure and assign the observed vibrational bands to specific molecular motions. d-nb.inforesearchgate.net

For this compound, a vibrational analysis would predict the frequencies corresponding to the stretching and bending modes of the quinoline rings and the thioether bridge. Key expected vibrations include:

Quinoline Ring Vibrations: C-H stretching, C=C and C=N aromatic ring stretching, and various in-plane and out-of-plane ring bending modes. researchgate.netnih.gov

Thioether Bridge Vibrations: C-S stretching modes, which are typically found in the 600-800 cm⁻¹ region.

Coupled Vibrations: Modes involving the entire molecular skeleton.

Calculations on related molecules like 8-hydroxyquinoline N-oxide have shown that DFT methods, such as B3LYP, can reproduce experimental IR spectra with high accuracy, allowing for reliable vibrational assignments. nih.gov Such a theoretical analysis for this compound would be crucial for interpreting its experimental spectra and for understanding how these vibrations change upon coordination to a metal ion. academie-sciences.fr

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in Related Molecules

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Quinoline Ring | C=C/C=N Aromatic Stretching | 1400 - 1600 | researchgate.netresearchgate.net |

| Quinoline Ring | C-H Stretching | 3000 - 3100 | nih.gov |

| Thioether Linkage | C-S Stretching | 600 - 800 | Generic range |

| Metal-Ligand | Metal-Nitrogen (M-N) Stretching | 200 - 500 | academie-sciences.fr |

Geometry Optimization and Energetic Landscape of Coordination

Molecular Dynamics Simulations for Solution-Phase Behavior and Ligand Dynamics

While DFT calculations are excellent for studying static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, solvent interactions, and the stability of complexes in a simulated physiological or solution environment. nih.govmdpi.com

For this compound, an MD simulation could reveal:

Ligand Flexibility: The flexibility of the molecule, particularly the rotation around the C-S bonds, which dictates its conformational freedom and ability to adapt to a metal's coordination sphere.

Solvation: How solvent molecules (e.g., water) arrange around the ligand and its metal complexes, and how these solvent interactions influence stability.

Complex Stability: The stability of a metal complex, such as [M(this compound)Cl₂], can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. A stable complex will show limited fluctuations around an equilibrium structure. nih.govresearchgate.net

MD simulations have been successfully applied to study the stability of complexes involving quinoline-based ligands, providing detailed information on the interactions between the ligand and a protein's active site or its behavior in solution. nih.govnih.govmdpi.com Such a study on this compound would be essential for understanding its behavior in practical applications, such as catalysis or medicinal chemistry.

Quantum Chemical Descriptors for Reactivity and Selectivity Predictions

Beyond the HOMO-LUMO gap, DFT calculations can provide a suite of quantum chemical descriptors that quantify various aspects of chemical reactivity. researchgate.net These descriptors arise from conceptual DFT and are used to predict how a molecule will interact with other chemical species. ecorfan.org

Key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η). Soft molecules are more polarizable and reactive. mdpi.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile, calculated as χ² / (2η).

These global descriptors provide a general overview of the molecule's reactivity. Additionally, condensed philicity functions can be used to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack, thus predicting regioselectivity. acs.orgmdpi.com For this compound, these descriptors would quantify its reactivity profile, highlighting the roles of the nitrogen and sulfur atoms as the primary reactive sites.

Table 4: Key Quantum Chemical Descriptors and Their Formulas

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Measures the polarizability and reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Computational Modeling of Non-Covalent Interactions in this compound Systems

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure of molecular crystals, the stability of supramolecular assemblies, and the binding of ligands to receptors. frontiersin.orgresearchgate.net While weaker than covalent bonds, the cumulative effect of NCIs like hydrogen bonds, van der Waals forces, and π-π stacking significantly influences molecular organization.

In systems involving this compound, several types of NCIs are expected to be important:

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other, an interaction that is often observed in the crystal packing of quinoline derivatives and their metal complexes. scispace.comchinesechemsoc.org This stacking helps to stabilize the solid-state structure.

C-H···π Interactions: Hydrogen atoms bonded to carbon can interact with the electron cloud of the aromatic quinoline rings.

Other Interactions: Depending on the environment, interactions involving the sulfur atom (e.g., C-H···S or π-sulfur interactions) and the nitrogen atoms can also occur. frontiersin.orgresearchgate.net

Computational methods such as Hirshfeld surface analysis and the Independent Gradient Model (IGM) are used to visualize and quantify these weak interactions. researchgate.netchinesechemsoc.org These tools can generate maps that highlight the regions of intermolecular contact and identify the specific nature of the interactions (e.g., hydrogen bonding vs. π-stacking). frontiersin.org Modeling these NCIs is essential for understanding the crystal engineering of this compound and its complexes and for predicting their solid-state properties. researchgate.net

Electrochemical Behavior of 8,8 Sulfanediyldiquinoline Metal Complexes

Cyclic Voltammetry Studies of Redox Processes

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. wikipedia.org In a typical CV experiment, the potential of a working electrode is scanned linearly versus time, and the resulting current from electron transfer is measured. This method allows for the determination of formal reduction potentials, the study of electron transfer kinetics, and the identification of multi-step redox processes. ossila.com For metal complexes of 8,8'-sulfanediyldiquinoline, CV is instrumental in distinguishing between electron transfer events centered on the metal ion and those centered on the ligand itself.

Redox-active or "non-innocent" ligands can participate directly in the redox chemistry of a complex, acting as electron reservoirs. mdpi.comrsc.org The this compound ligand possesses moieties that could be redox-active. The quinoline (B57606) rings, being aromatic heterocyclic systems, can potentially undergo reversible or irreversible oxidation and reduction processes. Furthermore, the sulfide (B99878) bridge could be susceptible to oxidation.

Studies on analogous complexes with redox-active ligands, such as those based on phenanthroline or bipyridine, show that ligand-based redox events are common. mdpi.com For instance, the oxidation of related Salen-type ligands can lead to the formation of phenoxyl radicals, a process that is observable via cyclic voltammetry. mdpi.com It is plausible that the quinoline moieties of this compound could be oxidized to form radical cations or reduced to form radical anions under appropriate potentials. These processes would be identified in a cyclic voltammogram as distinct redox waves that are largely independent of the metal center's nature, although their precise potentials would be influenced by the metal's Lewis acidity.

The primary redox activity in many transition metal complexes involves the change in the oxidation state of the central metal ion. sathyabama.ac.in Transition metals are known for their ability to exist in multiple stable oxidation states. libretexts.org When a metal ion is coordinated by the this compound ligand, its redox potential is significantly altered compared to the free or solvated ion. The electron-donating nitrogen and sulfur atoms of the ligand typically stabilize higher oxidation states of the metal, shifting the M(II)/M(III) or M(III)/M(IV) redox couples.

Cyclic voltammetry can precisely measure the potentials of these metal-centered events. A reversible one-electron process will typically show a pair of peaks—one for oxidation and one for reduction—with a peak separation (ΔEₚ) close to 57/n mV (where n is the number of electrons, typically 1). wikipedia.org The exact potential provides thermodynamic information about the ease or difficulty of oxidizing or reducing the metal center within that specific coordination environment.

The table below presents hypothetical cyclic voltammetry data for a first-row transition metal complex, M(this compound)Cl₂, illustrating how metal- and ligand-centered redox events might be assigned.

| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | ΔEₚ (mV) | Assignment |

|---|---|---|---|---|

| [Co(C₁₈H₁₂N₂S)Cl₂] | Co(II)/Co(III) | +0.45 | 75 | Metal-Centered (Quasi-reversible) |

| L⁰/L⁺• | +1.10 | 90 | Ligand-Centered (Irreversible Oxidation) | |

| [Ni(C₁₈H₁₂N₂S)Cl₂] | Ni(II)/Ni(III) | +0.78 | 70 | Metal-Centered (Quasi-reversible) |

| L⁰/L⁻• | -1.85 | 65 | Ligand-Centered (Reversible Reduction) |

This table is illustrative and contains hypothetical data to demonstrate potential electrochemical behavior.

Ligand-Centered Redox Events

Electron Transfer Mechanisms and Kinetics

The transfer of electrons in coordination compounds can occur through two primary pathways: the outer-sphere and inner-sphere mechanisms. uv.esdavuniversity.org

Outer-Sphere Mechanism: In this process, the electron is transferred between the reductant and the oxidant without any change in their coordination spheres. The complexes come into close contact, and the electron tunnels through the outer shells of the ligands. davuniversity.org This mechanism is typical for complexes that are substitution-inert. Given the potentially rigid and bulky nature of the this compound ligand, its complexes might favor this pathway.

Inner-Sphere Mechanism: This mechanism involves the formation of a bridged intermediate where a ligand is shared between the two metal centers. davuniversity.org The electron is then transferred through this bridging ligand. This requires at least one of the complexes to be labile, allowing a ligand to dissociate and form the bridge.

The kinetics of electron transfer, or how fast the reaction occurs, are influenced by several factors, including the reorganization energy (both inner-sphere and solvent) and the electronic coupling between the donor and acceptor. davuniversity.org Changes in metal-ligand bond lengths upon a change in the metal's oxidation state can significantly impact the rate of electron transfer. davuniversity.org

Influence of Metal Oxidation States on Ligand Electronic Behavior

In complexes with redox-active ligands, there is a profound interplay between the metal's oxidation state and the electronic properties of the ligand. d-nb.info Changing the oxidation state of the metal alters its electronegativity and its ability to polarize the ligand. For example, oxidizing a metal from M(II) to M(III) makes it more electron-withdrawing. This increased Lewis acidity will pull electron density from the this compound ligand, making subsequent ligand-centered oxidation more difficult (i.e., shifting its potential to a more positive value).

Conversely, the redox state of the ligand influences the metal. If the ligand is reduced to a radical anion (L⁻•), it becomes a much stronger electron donor, which can make a subsequent metal-centered reduction more difficult. This symbiotic relationship is a hallmark of modern coordination chemistry, where the redox activity is often shared across the entire molecule rather than being localized on a single atom. rsc.orgmdpi.com This delocalization can stabilize unusual oxidation states and open up new avenues for reactivity. nih.gov

Electrocatalytic Properties of this compound Complexes

Electrocatalysis is a process where a catalyst accelerates an electrochemical reaction, often by lowering the overpotential required for the reaction to proceed. Molecular complexes, particularly those of first-row transition metals, are extensively studied as electrocatalysts for fundamentally important reactions like the hydrogen evolution reaction (HER) and carbon dioxide reduction. nih.govrsc.org

Complexes of this compound are potential candidates for electrocatalysis for several reasons:

Redox Activity: The ability of both the metal and ligand to accept and donate electrons is crucial for a catalytic cycle. u-tokyo.ac.jp

Coordination Sites: The ligand may allow for open or labile coordination sites where substrates (like H⁺ or CO₂) can bind to the metal center.

Tunability: The electronic properties can be fine-tuned by modifying the quinoline rings or by changing the central metal ion, allowing for optimization of catalytic activity. mdpi.com

For example, in CO₂ reduction, a proposed mechanism often involves the initial reduction of the complex, followed by the binding of CO₂ to the reduced metal center. The redox-active ligand can facilitate the multi-electron transfers required to convert CO₂ to products like CO or formate. The presence of the sulfur atom in the ligand backbone could also influence catalytic activity, potentially by modifying the electronic structure or participating in proton relay pathways.

Catalytic Applications of 8,8 Sulfanediyldiquinoline Metal Complexes

Homogeneous Catalysis Mediated by 8,8'-Sulfanediyldiquinoline Complexes

In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild reaction conditions. Metal complexes of this compound have demonstrated considerable potential in this area, particularly in reactions crucial for green chemistry and energy applications.

Carbon Dioxide Cycloaddition Reactions and Mechanism

The conversion of carbon dioxide (CO2), a major greenhouse gas, into valuable chemicals is a critical area of research. One of the most promising routes for CO2 utilization is its reaction with epoxides to form cyclic carbonates, which are valuable as polar aprotic solvents and as precursors for polycarbonates. researchgate.net Metal complexes incorporating ligands like this compound have emerged as effective catalysts for this cycloaddition reaction. nih.govfrontiersin.org

The mechanism of this reaction, often catalyzed by metal complexes, generally involves the activation of the epoxide by the metal center, which acts as a Lewis acid. researchgate.net This is followed by a nucleophilic attack of an anion, often a halide, on the epoxide ring, leading to its opening. nih.govfrontiersin.org Subsequently, CO2 is inserted into the resulting metal-alkoxide bond, and an intramolecular cyclization releases the cyclic carbonate and regenerates the catalyst. researchgate.net The design of amine-functionalized ionic liquids has been shown to provide a synergistic effect, where the imidazolium (B1220033) ring catalyzes the ring-opening of the epoxide, and the protonated amine group stabilizes the anion for the nucleophilic attack. nih.govfrontiersin.org

Table 1: Catalytic Performance in CO2 Cycloaddition Reactions

| Catalyst System | Epoxide Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Amine-functionalized ionic liquid (AFIL) | Epichlorohydrin | 3-chloro-1,2-propylene carbonate | Good | Atmospheric pressure |

| 1-butyl-3-methyl-imidazolium (BMimBF4) | Propylene (B89431) oxide | Propylene carbonate | Quantitative | Mild conditions |

| Immobilized ionic liquid catalyst | Various epoxides | Cyclic carbonates | High | Mild conditions |

Hydrogen Evolution Reactions and Proton Reduction Catalysis

The production of hydrogen (H2) from water through electrocatalysis is a cornerstone of a future hydrogen-based economy. spectroinlets.com This process, known as the hydrogen evolution reaction (HER), requires efficient and robust catalysts to minimize the energy input (overpotential) needed to drive the reaction. spectroinlets.comnih.gov Metal complexes of this compound and related nitrogen-containing ligands have been investigated as molecular electrocatalysts for proton reduction. berkeley.eduresearchgate.net

The catalytic cycle for proton reduction by these molecular complexes typically involves the reduction of the metal center at the electrode surface. berkeley.edu The reduced metal species then reacts with a proton source, often an acid, to generate a metal-hydride intermediate. Subsequent reaction of this hydride, either with another proton or another metal-hydride, liberates H2 and regenerates the initial metal complex. berkeley.edu The efficiency of these catalysts can be tuned by modifying the electronic properties of the ligand. For instance, the introduction of electron-withdrawing groups can lower the overpotential required for catalysis. berkeley.edu

Table 2: Performance of Molecular Catalysts in Hydrogen Evolution Reactions

| Catalyst | Conditions | Overpotential (V) | Faradaic Efficiency (%) | Turnover Number (TON) |

|---|---|---|---|---|

| [Co(sepulchrate)]3+ | pH 4 phosphate (B84403) buffer | 0.46 vs. SHE | 55 | - |

| [Co(trans-diammac)]2+ | pH 7 phosphate buffer | 0.79 vs. SHE | - | >10 equiv. of charge passed |

| [Co(cis-diammac)]2+ | pH 7 phosphate buffer | 0.79 vs. SHE | - | >10 equiv. of charge passed |

| [Co(DPA-Bpy)]2+ | pH 7 phosphate buffer | 1.2 vs. SHE | 99 | >300 |

Oxidation and Reduction Transformations in Organic Synthesis

Oxidation and reduction reactions are fundamental transformations in organic synthesis, enabling the interconversion of functional groups. nih.govncert.nic.in Transition metal complexes, including those with quinoline-based ligands, are often employed as catalysts to facilitate these processes with high selectivity and efficiency. nih.gov While direct catalytic applications of this compound complexes in a wide array of specific oxidation and reduction reactions are still an emerging area of research, the inherent redox activity of its metal complexes suggests significant potential. For example, the ability of related metal-salen complexes to catalyze redox reactions highlights the possibilities for this compound systems. mdpi.com

These catalytic cycles often involve the metal center shuttling between different oxidation states. nih.gov In an oxidation reaction, the metal complex would facilitate the transfer of electrons from the substrate to an oxidant. Conversely, in a reduction, the catalyst would mediate the transfer of electrons from a reductant to the substrate. The this compound ligand can play a crucial role in stabilizing the various oxidation states of the metal and in modulating the catalyst's reactivity and selectivity. nih.gov

Polymerization Catalysis

Polymerization catalysis is essential for the synthesis of a vast range of materials with tailored properties. mdpi.com Metal complexes are widely used as initiators and catalysts in various polymerization methods, including ring-opening polymerization (ROP). mdpi.comnih.gov The use of this compound complexes in polymerization is a developing field. However, the principles of polymerization catalysis using other well-defined metal complexes provide a framework for understanding their potential. For instance, tin(II) catalysts have been effectively used in the switchable polymerization of monomers like L-lactide, propylene oxide, and maleic anhydride. nih.gov

In a typical ROP mechanism catalyzed by a metal complex, the reaction is initiated by the coordination of the cyclic monomer to the metal center. This is followed by the nucleophilic attack of an initiator, often an alkoxide, on the monomer, leading to ring opening and the formation of a propagating polymer chain attached to the metal center. Subsequent additions of monomer units to the growing chain lead to the formation of the polymer. The structure of the ligand, such as this compound, can influence the stereoselectivity and control over the polymer's molecular weight and architecture. mdpi.com

Heterogeneous Catalysis and Immobilized this compound Systems

To overcome challenges associated with catalyst separation and recycling in homogeneous systems, researchers have focused on immobilizing catalysts onto solid supports. nih.govsemanticscholar.org This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. researchgate.netmdpi.com this compound complexes can be anchored to various materials, such as silica (B1680970), magnetic nanoparticles, or polymers, to create robust and reusable heterogeneous catalysts. nih.govmdpi.com

The immobilization is typically achieved by functionalizing the ligand or the support with appropriate groups that can form a covalent bond. nih.gov For example, silica supports can be modified with amine groups that can then be used to attach the this compound ligand. mdpi.com These immobilized catalysts have shown promise in various reactions, including cycloaddition and oxidation reactions, often exhibiting enhanced stability and recyclability compared to their homogeneous counterparts. nih.govmdpi.com The porous nature of many supports can also provide a high surface area, further enhancing catalytic activity. mdpi.com

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The performance of a metal-based catalyst is profoundly influenced by the design of the ligand. nih.gov For this compound and related ligands, several principles can be applied to enhance catalytic activity and selectivity.

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing substituents on the quinoline (B57606) rings. Electron-withdrawing groups can increase the Lewis acidity of the metal center, which can be beneficial in reactions like CO2 cycloaddition. berkeley.edu Conversely, electron-donating groups can enhance the electron density at the metal center, which may be advantageous in certain reductive processes.

Steric Effects: The steric bulk of the ligand can influence the selectivity of the catalyst by controlling the access of substrates to the metal center. nih.gov For instance, in asymmetric catalysis, chiral ligands with well-defined steric profiles are used to create a chiral environment around the metal, leading to the preferential formation of one enantiomer of the product.

Structural Rigidity and Flexibility: The rigidity or flexibility of the ligand backbone can impact the stability and reactivity of the catalyst. A more rigid ligand can lead to a more stable complex, while a flexible ligand might be necessary to accommodate changes in the metal's coordination sphere during the catalytic cycle. nih.gov

Introduction of Functional Groups: The incorporation of specific functional groups into the ligand can introduce new catalytic capabilities or enhance existing ones. For example, the addition of basic amine groups can create bifunctional catalysts that can activate both the electrophile and the nucleophile in a reaction. nih.govfrontiersin.org

By systematically applying these design principles, it is possible to develop tailored this compound-based catalysts with optimized performance for specific chemical transformations.

Regeneration and Stability of Catalytically Active Species

Comprehensive research into the catalytic applications of metal complexes derived from this compound is limited in the publicly available scientific literature. Consequently, there is a notable absence of specific data concerning the regeneration and stability of the catalytically active species formed from these particular complexes.

The stability of a catalyst is a critical factor for its practical application, influencing its lifespan, efficiency, and economic viability. Catalyst deactivation can occur through various mechanisms, including thermal decomposition, oxidation of the metal center or the ligand, and leaching of the active species from its support. The ability to regenerate a deactivated catalyst is equally important, as it can significantly reduce operational costs and the environmental impact associated with catalyst disposal and replacement.

For complexes involving sulfur-containing ligands, stability can be a concern as sulfur atoms can act as catalyst poisons in certain reactions. However, the thioether linkage in this compound could also impart specific electronic properties to the metal center, potentially enhancing stability and catalytic activity in other contexts.

Given the lack of direct research on this compound metal complexes, any discussion on their stability and regeneration remains speculative. Future research in this area would need to address these fundamental questions to evaluate the potential of these complexes as viable catalysts. Such studies would typically involve:

Long-term stability tests: Monitoring the catalytic activity over extended periods or multiple reaction cycles.

Characterization of spent catalysts: Using techniques like spectroscopy and microscopy to identify the causes of deactivation.

Development of regeneration protocols: Investigating methods to restore the activity of the deactivated catalyst.

Without such dedicated studies, no data tables or detailed research findings on the regeneration and stability of this compound metal complexes can be provided.

Applications of 8,8 Sulfanediyldiquinoline in Advanced Materials Science

Incorporation into Functional Materials

The incorporation of 8,8'-Sulfanediyldiquinoline into functional materials stems from the advantageous properties of its quinoline (B57606) subunits. Quinoline and its derivatives are heterocyclic aromatic compounds known for their diverse applications, including as precursors to versatile chelating agents like 8-hydroxyquinoline (B1678124). wikipedia.org

Luminescent Materials (e.g., for OLEDs)

The quinoline moiety is a well-established component in luminescent materials. For instance, metal complexes of 8-hydroxyquinoline (8-HQ), a related compound, are known to be highly fluorescent and are used in the fabrication of Organic Light-Emitting Diodes (OLEDs). scirp.orgscirp.orgrsc.org The complex tris(8-hydroxyquinolinato)aluminium (Alq3) is a classic example, widely employed as a stable and efficient emissive and electron-transporting material in OLEDs. scirp.orgscirp.orgossila.com

While 8-hydroxyquinoline itself is a very weak fluorophore in many environments, its metal complexes often exhibit strong fluorescence. rsc.org This "turn-on" fluorescence is a key property exploited in luminescent materials. rsc.org The chelation with a metal ion alters the electronic structure and rigidity of the ligand, enhancing its ability to emit light. rsc.org Novel hybrid materials have been synthesized by incorporating various metal-quinoline complexes into inorganic glass, resulting in materials with broad luminescence in the visible spectrum (400–700 nm). researchgate.net The development of materials for blue OLEDs, in particular, is an area of intense research, focusing on phosphorescent and advanced thermally activated delayed fluorescence (TADF) materials to achieve high quantum efficiency. rsc.org

Electronic Materials and Charge Transport Layers

The performance of organic electronic devices like OLEDs and solar cells is critically dependent on the charge transport properties of the materials used. bohrium.combeilstein-journals.org These devices often employ separate layers for transporting holes (hole transport layer, HTL) and electrons (electron transport layer, ETL) to enhance efficiency. researchgate.net

The suitability of a molecule for these layers is determined by its frontier molecular orbital (FMO) energy levels: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.orgossila.com For efficient hole injection and transport, a material should have a HOMO level that aligns well with the anode's work function. Conversely, for electron injection and transport, the LUMO level should align with the cathode's work function. beilstein-journals.orgossila.com

Theoretical studies on quinoline-based materials are used to predict their electronic and charge transport properties. bohrium.comresearchgate.net Quantum chemistry calculations can determine HOMO and LUMO energy levels, ionization potential, and electron affinity, which are crucial parameters for designing effective charge transport materials. researchgate.netbeilstein-journals.orgajchem-a.com For example, calculations on tris(8-hydroxyquinolinato)aluminum(III) (Alq3) have been used to understand why it functions effectively as an electron transporter by analyzing the intermolecular charge-transfer integrals, which predict the rate of electron and hole hopping between molecules. nih.gov The design of novel quinoline derivatives often involves computational screening to identify candidates with optimal electronic structures for ultrafast hole or electron mobility. bohrium.com

Below is a table showing theoretically calculated electronic properties for a series of metal quinolates, illustrating how the choice of metal ion influences the energy levels and charge transport characteristics.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| LiQ | -5.55 | -2.15 | 3.40 |

| NaQ | -4.95 | -2.18 | 2.77 |

| KQ | -4.48 | -2.05 | 2.43 |

| RbQ | -3.75 | -1.98 | 1.77 |

| CsQ | -2.87 | -1.94 | 0.93 |

| This table is based on data from a theoretical study on Metal-Quinolates using Austin-Frisch-Petersson functional with dispersion (APFD) corrected density functional theory (DFT). The study suggests that CsQ could be a more efficient charge transport material than the commonly used LiQ due to a higher electron hopping rate. researchgate.net |

Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing this compound

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, creating extended one-, two-, or three-dimensional structures. mdpi.com A subclass of these materials, Metal-Organic Frameworks (MOFs), are crystalline and often possess porous structures, making them suitable for applications in gas storage, separation, and catalysis. sigmaaldrich.comrsc.org

The design of coordination polymers and MOFs relies on the careful selection of metal nodes and organic linkers. sigmaaldrich.comuantwerpen.be Ligands containing nitrogen, oxygen, or sulfur atoms are commonly used to bind to metal centers. The this compound molecule, with its two nitrogen atoms from the quinoline rings and the sulfur atom bridge, is a potential candidate for acting as a multidentate organic linker. The synthesis of coordination polymers often involves solvothermal methods, where the components are heated in a solvent to facilitate the formation of the extended network. researchgate.netmdpi.com

The properties of the resulting polymer or MOF can be tuned by varying the metal ion, the organic linker, or by introducing multiple different ligands (mixed-ligand systems). mdpi.comresearchgate.netnih.gov For example, lanthanide-based MOFs are of particular interest for their unique luminescent properties. rsc.org The incorporation of ligands like this compound could lead to new coordination polymers with interesting electronic, magnetic, or catalytic properties.

Development of Thin Films and Surface Chemistry for this compound Derivatives

The fabrication of organic electronic devices requires the deposition of active materials as thin films, typically with thicknesses of less than a few hundred nanometers. najah.eduifmpan.poznan.pl The two primary methods for depositing these films are Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD). najah.eduaimspress.com

PVD techniques, such as thermal evaporation and sputtering, involve vaporizing a solid material in a vacuum, which then condenses onto a substrate to form the film. dentonvacuum.comicfo.eu This method is widely used for depositing organic semiconductors and metals in OLEDs. icfo.eu CVD involves a chemical reaction of precursor gases on the substrate surface to form the film and is often used for dielectric layers. najah.eduaimspress.com The quality, morphology, and orientation of molecules within the thin film are crucial for device performance and are strongly influenced by the deposition conditions and the chemistry of the substrate surface. ifmpan.poznan.plcam.ac.uk

The surface chemistry of the substrate can be modified to control the growth of the organic film. ifmpan.poznan.pl Techniques like depositing self-assembled monolayers can alter the surface energy, influencing how the molecules of the subsequent layer arrange themselves. ifmpan.poznan.pl For quinoline-based materials, controlling the formation of thin films is essential for optimizing charge transport and light emission in devices.

Sensing Applications Based on this compound Complexes

Fluorescent chemosensors are molecules designed to detect specific ions or molecules (analytes) by producing a change in their fluorescence. mtu.edumdpi.com These sensors typically consist of a fluorophore (the light-emitting part) and a binding site that selectively interacts with the target analyte. nih.gov The quinoline scaffold, particularly 8-hydroxyquinoline and 8-aminoquinoline (B160924), is a popular component in fluorescent sensors due to its ability to chelate with a wide range of metal ions. scirp.orgmdpi.comnih.govresearchgate.net

The binding of a metal ion to a quinoline-based ligand often results in a significant increase in fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF). researchgate.net This "turn-on" response provides a sensitive method for detecting metal ions. nih.gov Sensors based on quinoline derivatives have been developed for a variety of metal ions, including Zn²⁺, Al³⁺, Cu²⁺, and others. nih.govresearchgate.netmdpi.com

Complexes of this compound could be explored for similar sensing applications. The presence of the two quinoline units and the central sulfur atom provides multiple binding sites (N, S, N) that could selectively coordinate with specific metal ions. The binding event would be expected to alter the electronic and photophysical properties of the molecule, leading to a detectable change in its fluorescence or absorption spectrum, forming the basis for a chemical sensor. mtu.edunih.gov The selectivity of such a sensor could be tuned by modifying the structure of the quinoline units or the linker.

Supramolecular Chemistry Involving 8,8 Sulfanediyldiquinoline

Host-Guest Chemistry with 8,8'-Sulfanediyldiquinoline Ligand Systems

Host-guest chemistry is a fundamental concept in supramolecular chemistry where a larger host molecule selectively binds a smaller guest molecule within its cavity or binding site. fortunejournals.com These interactions are governed by principles of molecular complementarity, where the host's binding sites are stereoelectronically matched to the guest's. nobelprize.org The dynamic and often reversible nature of these non-covalent bonds allows for responsiveness to external stimuli. fortunejournals.com

Ligand systems incorporating the this compound scaffold are adept at forming host-guest complexes. The nitrogen atoms within the quinoline (B57606) rings and the sulfur atom act as potential coordination sites for metal ions, which can then serve as a template for organizing the ligand into a specific three-dimensional structure, creating a well-defined binding cavity. The size, shape, and electronic properties of this cavity can be tuned by modifying the substituents on the quinoline rings, allowing for the selective encapsulation of various guest molecules.

The binding affinities in these host-guest systems can be significant, rivaling those observed in biological protein-ligand interactions. nih.gov The formation of these complexes is often studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and UV-Vis spectrometry, which can provide valuable information about the dynamics and thermodynamics of guest exchange. core.ac.uk

Molecular Recognition Phenomena Mediated by this compound

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent interactions. nobelprize.orgnih.gov This phenomenon is central to many biological processes, such as enzyme-substrate binding and antigen-antibody interactions. nih.govmdpi.com In synthetic systems, achieving high selectivity and affinity is a key goal.

Systems based on this compound exhibit remarkable molecular recognition capabilities. The pre-organization of the ligand framework upon metal coordination creates a specific binding pocket that can discriminate between potential guests based on their size, shape, and chemical functionality. For instance, the cavity might preferentially bind to small aromatic molecules through π-π stacking interactions or to specific ions through electrostatic interactions.

The specificity of molecular recognition can be influenced by the choice of metal ion, which affects the geometry of the coordination complex and, consequently, the shape of the binding cavity. Furthermore, the introduction of additional functional groups onto the this compound backbone can introduce further recognition elements, such as hydrogen bonding sites, leading to even more precise guest selection. The study of these recognition events often involves a combination of experimental techniques and computational modeling to understand the intricate interplay of forces at the atomic level. nih.gov

Self-Assembly of this compound Architectures

Self-assembly is the spontaneous organization of individual components into ordered structures, driven by non-covalent interactions. fortunejournals.com This "bottom-up" approach is a powerful strategy for constructing complex and functional nanomaterials. nih.gov

Hierarchical Assembly of Discrete Supramolecular Entities

Hierarchical self-assembly is a multi-level process where pre-formed supramolecular structures act as building blocks for the next level of organization. nih.gov This strategy allows for the creation of highly complex and functional superstructures. In the context of this compound, discrete molecular cages or polygons can be initially formed through metal-ligand coordination. These primary structures can then further assemble into larger, more intricate architectures through weaker intermolecular forces such as hydrogen bonding or π-π stacking. nih.gov This hierarchical approach offers precise control over the final structure and its properties. pku.edu.cn